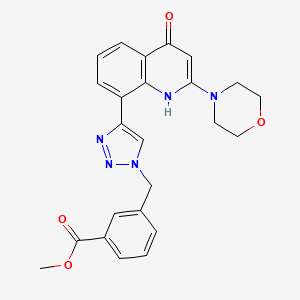![molecular formula C43H71N3O10S2 B11933038 (4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)
(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide” is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the steroidal backbone, the introduction of the pyridine-disulfide group, and the coupling of these two moieties. Typical reaction conditions might include:
Formation of the steroidal backbone: This could involve cyclization reactions, hydroxylation, and methylation steps.
Introduction of the pyridine-disulfide group: This might involve disulfide bond formation and pyridine ring synthesis.
Coupling reactions: The final steps would involve coupling the two main parts of the molecule under specific conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve:
Optimization of reaction conditions: Temperature, solvent, and reaction time would be carefully controlled.
Purification steps: Techniques like chromatography and recrystallization would be used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the steroidal backbone can be oxidized to ketones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent.
Reduction: Reagents like DTT or TCEP.
Substitution: Conditions would depend on the specific substitution but might include bases or acids as catalysts.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Thiols.
Substitution products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying disulfide bond formation and reduction.
Industry: Possible use in the synthesis of specialized materials or as a catalyst.
Mecanismo De Acción
The compound’s mechanism of action would depend on its specific application:
Molecular targets: Could include enzymes involved in steroid metabolism or proteins with disulfide bonds.
Pathways involved: Might involve pathways related to steroid biosynthesis or redox regulation.
Comparación Con Compuestos Similares
Similar Compounds
- **(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide" can be compared to other steroidal compounds with similar backbones or to other pyridine-disulfide compounds.
Uniqueness
Unique features: The combination of a steroidal backbone with a pyridine-disulfide moiety is unique and could provide specific advantages in targeting certain biological pathways or in synthetic applications.
Propiedades
Fórmula molecular |
C43H71N3O10S2 |
|---|---|
Peso molecular |
854.2 g/mol |
Nombre IUPAC |
(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C43H71N3O10S2/c1-30(33-8-9-34-41-35(28-37(49)43(33,34)3)42(2)12-11-32(47)26-31(42)27-36(41)48)7-10-38(50)46-29-39(51)44-14-15-52-16-17-53-18-19-54-20-21-55-22-23-56-24-25-57-58-40-6-4-5-13-45-40/h4-6,13,30-37,41,47-49H,7-12,14-29H2,1-3H3,(H,44,51)(H,46,50)/t30-,31+,32-,33-,34+,35+,36-,37+,41+,42+,43-/m1/s1 |
Clave InChI |
CKHGMPKWHNQMSN-VBWTXMEESA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCSSC1=CC=CC=N1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCSSC1=CC=CC=N1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)


![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)

![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)

![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
